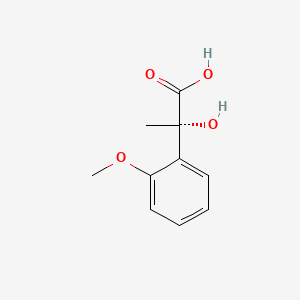
(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” is a chemical compound. However, there seems to be some confusion in the literature about the exact structure of this compound. Some sources refer to a similar compound, “(2S)-2-[(2-methoxyphenyl)formamido]propanoic acid”, which has a CAS Number: 167417-03-01. This compound has a molecular weight of 223.23 and is a powder at room temperature1. Another related compound is “2-(2-Methoxyphenyl)propanoic acid” with a molecular formula of C10H12O32.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid”. However, the synthesis of similar compounds typically involves reactions such as formylation, amide bond formation, or esterification1.Molecular Structure Analysis
The molecular structure of “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” is not directly available. However, the related compound “(2S)-2-[(2-methoxyphenyl)formamido]propanoic acid” has a molecular weight of 223.231. Another related compound, “2-(2-Methoxyphenyl)propanoic acid”, has a molecular formula of C10H12O32.Chemical Reactions Analysis
Specific chemical reactions involving “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” are not available in the literature I have access to. However, similar compounds may undergo reactions typical of carboxylic acids, such as esterification or amide bond formation1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” are not directly available. However, the related compound “(2S)-2-[(2-methoxyphenyl)formamido]propanoic acid” is a powder at room temperature, has a melting point of 120-122 degrees Celsius, and a molecular weight of 223.231.Safety And Hazards
The safety and hazards of “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” are not directly available. However, the related compound “(2S)-2-[(2-methoxyphenyl)formamido]propanoic acid” has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
Future Directions
The future directions for research and applications of “(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid” are not specified in the literature I have access to. The potential uses and research directions would depend on the specific properties of this compound, which could be further investigated in experimental studies.
properties
IUPAC Name |
(2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTDBNHQZPMBPR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1OC)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)

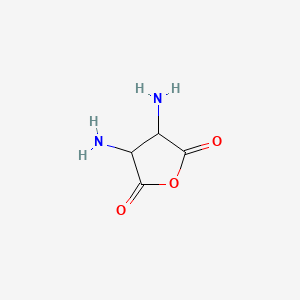
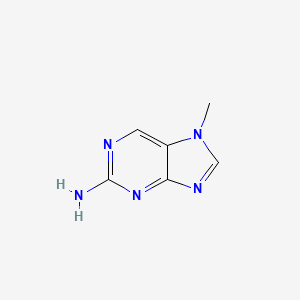
![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
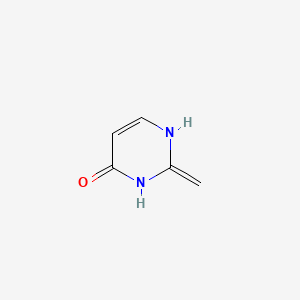
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)
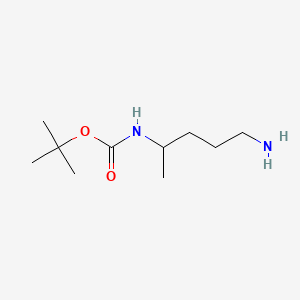
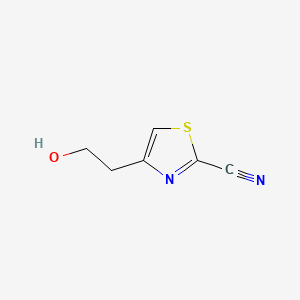
![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)